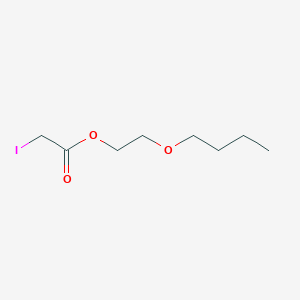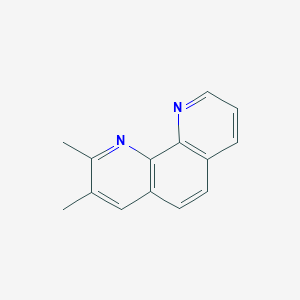![molecular formula C29H24 B14639983 1,1'-{Methylenebis[(4,1-phenylene)ethene-1,1-diyl]}dibenzene CAS No. 54378-44-8](/img/structure/B14639983.png)
1,1'-{Methylenebis[(4,1-phenylene)ethene-1,1-diyl]}dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[4-(1-phenylvinyl)phenyl]methane is an organic compound characterized by its unique structure, which includes two phenylvinyl groups attached to a central methane unit
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(1-phenylvinyl)phenyl]methane typically involves the reaction of 4-bromostyrene with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of Bis[4-(1-phenylvinyl)phenyl]methane may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon can be employed to facilitate the coupling reactions, and automated systems can ensure consistent reaction conditions and product quality.
Types of Reactions:
Oxidation: Bis[4-(1-phenylvinyl)phenyl]methane can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the vinyl groups to ethyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl rings react with electrophiles such as bromine or nitric acid, leading to brominated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Ethyl-substituted derivatives.
Substitution: Brominated and nitrated derivatives.
Aplicaciones Científicas De Investigación
Bis[4-(1-phenylvinyl)phenyl]methane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers to enhance their mechanical properties and thermal stability.
Biology and Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which Bis[4-(1-phenylvinyl)phenyl]methane exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive vinyl and phenyl groups. These groups can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures. The pathways involved include electrophilic aromatic substitution and radical polymerization.
Comparación Con Compuestos Similares
Bis[4-(dimethylamino)phenyl]methane: Similar in structure but with dimethylamino groups instead of phenylvinyl groups.
Bis[4-(1-hydroxyethyl)phenyl]methane: Contains hydroxyethyl groups, leading to different reactivity and applications.
Uniqueness: Bis[4-(1-phenylvinyl)phenyl]methane is unique due to its combination of phenyl and vinyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
Propiedades
Número CAS |
54378-44-8 |
|---|---|
Fórmula molecular |
C29H24 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
1-(1-phenylethenyl)-4-[[4-(1-phenylethenyl)phenyl]methyl]benzene |
InChI |
InChI=1S/C29H24/c1-22(26-9-5-3-6-10-26)28-17-13-24(14-18-28)21-25-15-19-29(20-16-25)23(2)27-11-7-4-8-12-27/h3-20H,1-2,21H2 |
Clave InChI |
DVBGXXQHOOQCIZ-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=CC=C1)C2=CC=C(C=C2)CC3=CC=C(C=C3)C(=C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


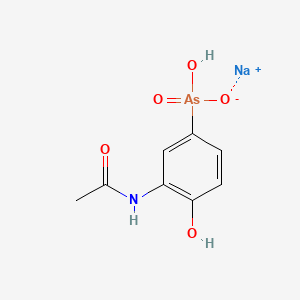
![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-methylphenyl)-](/img/structure/B14639903.png)
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14639909.png)
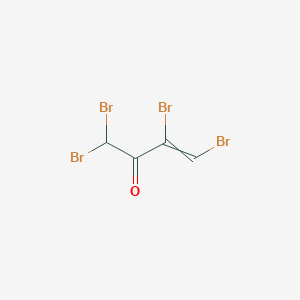
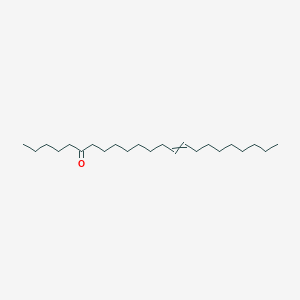
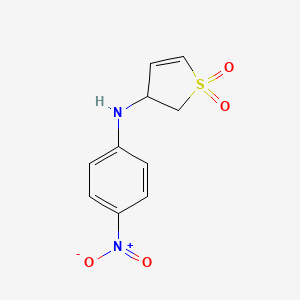
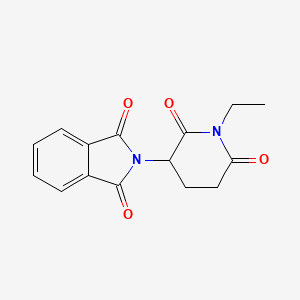
![4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14639951.png)
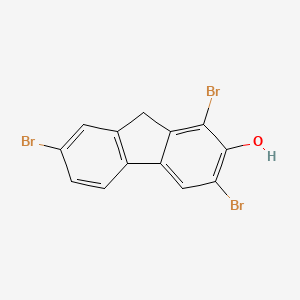

![Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-](/img/structure/B14639976.png)
![Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14639985.png)
